4-Bromo-2,5-dichloropyridine CAS number and properties
4-Bromo-2,5-dichloropyridine CAS number and properties
An In-Depth Technical Guide to 4-Bromo-2,5-dichloropyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal and agricultural chemistry, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities. Among these, 4-Bromo-2,5-dichloropyridine stands out as a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, discusses logical synthesis strategies, explores its applications in research and drug development, and outlines essential safety protocols.
Chemical Identity and Core Properties
4-Bromo-2,5-dichloropyridine is a polysubstituted pyridine ring, a structural motif prevalent in numerous biologically active compounds. The strategic placement of two chlorine atoms and one bromine atom on the pyridine core imparts distinct reactivity to each position, making it a highly valuable synthon for introducing this scaffold into larger molecules.
The definitive identifier for this compound is its CAS Registry Number.
CAS Number : 1184917-16-5[1][2][3][4][5]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrCl₂N | [1][2] |
| Molecular Weight | 226.89 g/mol | [1][3] |
| Appearance | White solid | [2] |
| Boiling Point | 254 °C | [1][2][4] |
| Flash Point | 108 °C | [1][2][4] |
| Density | 1.848 g/cm³ | [1][2][4] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Molecular Structure and Reactivity Analysis
The reactivity of 4-Bromo-2,5-dichloropyridine is governed by the electronic effects of the halogen substituents and the nitrogen atom within the pyridine ring. The nitrogen atom and the chlorine atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution. The bromine atom at the 4-position is a key functional handle for metal-catalyzed cross-coupling reactions.
Caption: Structure and primary reactive sites of 4-Bromo-2,5-dichloropyridine.
The differing reactivity of the C-Br and C-Cl bonds is particularly advantageous. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the chloro groups intact for subsequent transformations. The chlorine atoms, particularly at the 2-position, are activated towards nucleophilic substitution. This hierarchical reactivity allows for a stepwise and controlled elaboration of the pyridine core.
Synthesis Strategies
While specific, detailed synthetic procedures for 4-Bromo-2,5-dichloropyridine are not extensively published in the provided context, a logical and common approach can be inferred from the synthesis of related polysubstituted pyridines, such as 5-Bromo-2,4-dichloropyridine.[6][7] A plausible synthetic pathway involves the diazotization of an amino-dichloropyridine precursor followed by a Sandmeyer-type reaction.
Conceptual Protocol: Diazotization and Bromination
This protocol is a generalized representation based on established chemical principles for synthesizing similar halogenated pyridines.[6][7]
Objective: To synthesize 4-Bromo-2,5-dichloropyridine from 4-Amino-2,5-dichloropyridine.
Step 1: Diazotization of the Amine
-
Cool a solution of concentrated hydrobromic acid to below 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add 4-Amino-2,5-dichloropyridine to the cold acid with vigorous stirring to form the corresponding ammonium salt slurry.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the amine slurry, maintaining the temperature strictly between -5 °C and 0 °C. The formation of the diazonium salt is observed. The reaction is typically monitored for completion by testing for the absence of the starting amine using Thin Layer Chromatography (TLC).
Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The use of hydrobromic acid provides the bromide counter-ion for the subsequent step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution is expected.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion, a reliable and high-yielding transformation.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is alkaline.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-Bromo-2,5-dichloropyridine by column chromatography or recrystallization to obtain the final product of high purity.
Applications in Research and Drug Development
4-Bromo-2,5-dichloropyridine is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility stems from its status as a versatile building block, allowing for the introduction of the dichloro-bromopyridinyl moiety into target molecules.
-
Pharmaceutical Synthesis : Halogenated pyridines are core components of many active pharmaceutical ingredients (APIs). They are found in drugs targeting a wide range of diseases, including cancer, inflammatory conditions, and viral infections.[8] The specific substitution pattern of 4-Bromo-2,5-dichloropyridine allows medicinal chemists to explore structure-activity relationships by selectively modifying the 2-, 4-, and 5-positions of the pyridine ring.
-
Agrochemical Development : Similar to pharmaceuticals, the pyridine scaffold is crucial for modern pesticides and herbicides. The molecule's reactivity allows for the creation of new agrochemicals with improved efficacy and environmental profiles.
-
Cross-Coupling Reactions : The C4-Br bond is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is a foundational strategy for building molecular complexity.
-
Nucleophilic Substitution : The chlorine atoms can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward method to attach different functional groups to the pyridine ring.
Safety and Handling
As with any halogenated organic compound, 4-Bromo-2,5-dichloropyridine must be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact CAS number was not fully detailed in the search results, general precautions for related toxic and irritant chemicals should be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
Exposure Routes : This compound is likely harmful if swallowed, inhaled, or in contact with skin.[10][11] It may cause skin and serious eye irritation.[10]
-
First Aid : In case of contact, wash the affected skin area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention if symptoms persist or in case of ingestion.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
Note : Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-Bromo-2,5-dichloropyridine is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research. Its well-defined structure, characterized by the CAS number 1184917-16-5, and the hierarchical reactivity of its halogen substituents make it an ideal building block for complex organic synthesis. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for researchers and scientists aiming to leverage its potential in the development of novel, high-value molecules.
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